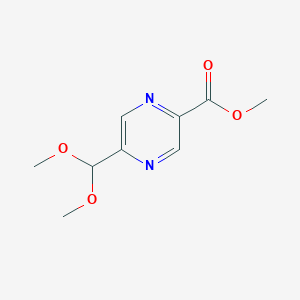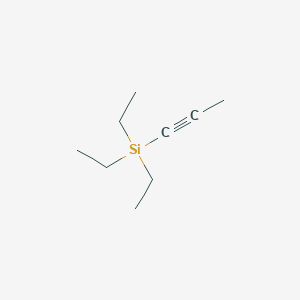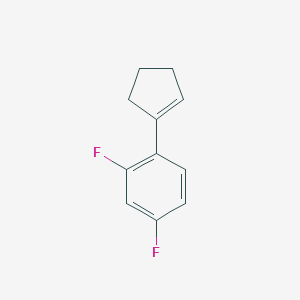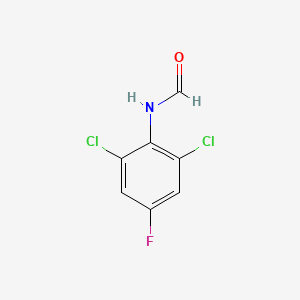
n-(4-Tert-butylphenyl)-2-fluoronicotinamide
Overview
Description
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is an organic compound that belongs to the class of nicotinamides It features a nicotinamide core substituted with a 4-tert-butyl-phenyl group and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Tert-butylphenyl)-2-fluoronicotinamide typically involves the coupling of 4-tert-butyl-aniline with 2-fluoro-nicotinic acid or its derivatives. One common method is the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
n-(4-Tert-butylphenyl)-2-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides.
Scientific Research Applications
n-(4-Tert-butylphenyl)-2-fluoronicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-(4-Tert-butylphenyl)-2-fluoronicotinamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-butyl-phenyl)-nicotinamide
- N-(4-tert-butyl-phenyl)-2-chloro-nicotinamide
- N-(4-tert-butyl-phenyl)-2-methyl-nicotinamide
Uniqueness
n-(4-Tert-butylphenyl)-2-fluoronicotinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C16H17FN2O |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O/c1-16(2,3)11-6-8-12(9-7-11)19-15(20)13-5-4-10-18-14(13)17/h4-10H,1-3H3,(H,19,20) |
InChI Key |
XBCMWMJDMVARDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
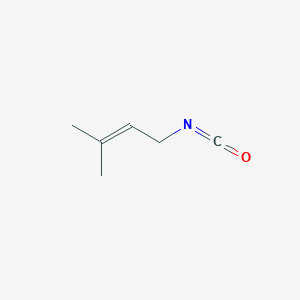
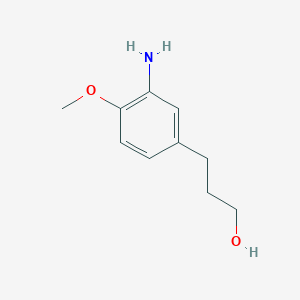
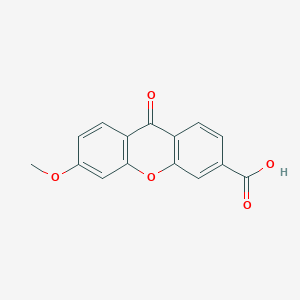
![1,3,3-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B8451885.png)
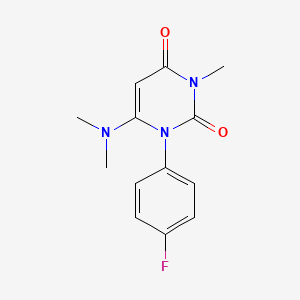
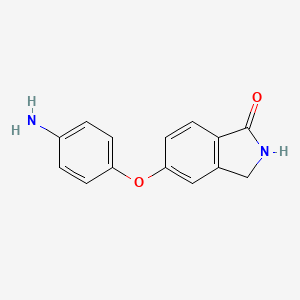
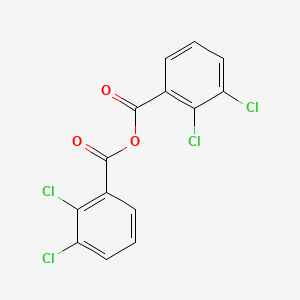
![2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine](/img/structure/B8451926.png)
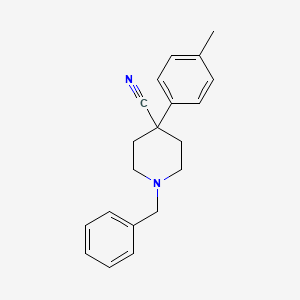
![3-[(4-Hydroxy)phenyl]-5-hydroxymethyl-2-oxazolidinone](/img/structure/B8451951.png)
